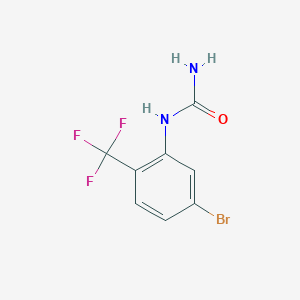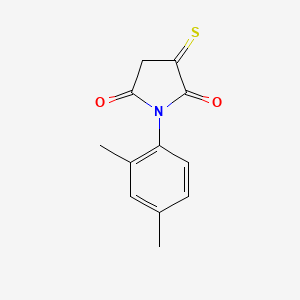
1-(2,4-Dimethylphenyl)-3-thioxopyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylphenyl)-3-thioxopyrrolidine-2,5-dione is an organic compound characterized by a pyrrolidine ring substituted with a 2,4-dimethylphenyl group and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-3-thioxopyrrolidine-2,5-dione typically involves the reaction of 2,4-dimethylphenylamine with maleic anhydride to form an intermediate, which is then treated with sulfur to introduce the thioxo group. The reaction conditions often include:
Solvent: Common solvents include toluene or dichloromethane.
Temperature: Reactions are typically carried out at elevated temperatures, around 80-100°C.
Catalysts: Acid catalysts like p-toluenesulfonic acid may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)-3-thioxopyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogens or nitrating agents for electrophilic aromatic substitution.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and sulfides.
Substitution Products: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-thioxopyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,4-Dimethylphenyl)-3-thioxopyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The phenyl ring may also engage in π-π interactions with aromatic residues in biological molecules, affecting their activity.
Comparison with Similar Compounds
- 1-(2,4-Dimethylphenyl)-2-thioxopyrrolidine-3,5-dione
- 1-(2,4-Dimethylphenyl)-3-oxopyrrolidine-2,5-dione
Comparison: 1-(2,4-Dimethylphenyl)-3-thioxopyrrolidine-2,5-dione is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity compared to its oxo analogs. This uniqueness makes it a valuable compound for specific applications where sulfur chemistry is advantageous.
Properties
Molecular Formula |
C12H11NO2S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-3-sulfanylidenepyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H11NO2S/c1-7-3-4-9(8(2)5-7)13-11(14)6-10(16)12(13)15/h3-5H,6H2,1-2H3 |
InChI Key |
PDWFELZZNHZFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(=S)C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


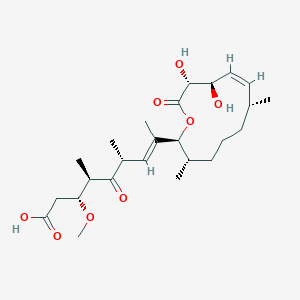
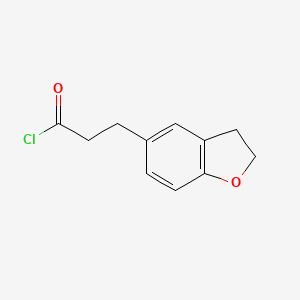
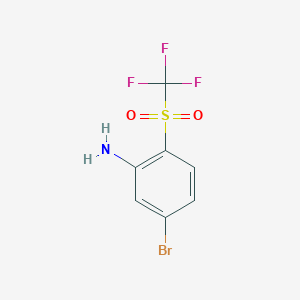
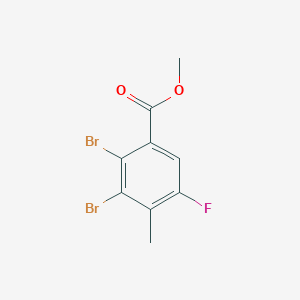

![4-Mercaptobenzo[d]oxazole-2-carbonitrile](/img/structure/B12855432.png)
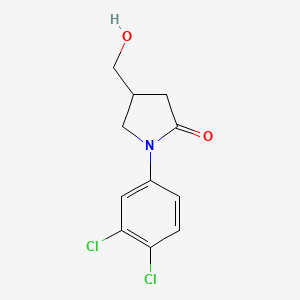
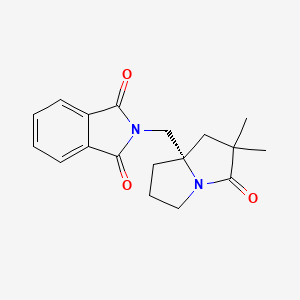

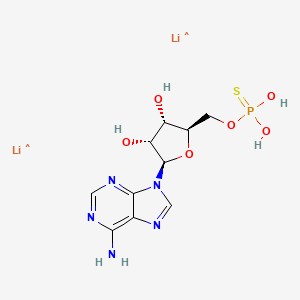
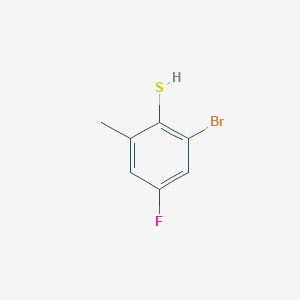
![5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B12855489.png)
![4-(Benzyloxy)-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855499.png)
